molecular formula C32H26N8O6S2 B8425582 Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate

Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate

Cat. No.: B8425582
M. Wt: 682.7 g/mol
InChI Key: RIDFVDDMFUZNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate is a complex organic compound that features a benzothiazole moiety, a sulfonyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole-2-sulfonyl chloride, which can be synthesized from benzothiazole through sulfonation and chlorination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate is unique due to its combination of a benzothiazole moiety, a sulfonyl group, a piperazinone ring, and an adenine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C32H26N8O6S2

Molecular Weight

682.7 g/mol

IUPAC Name

benzhydryl N-[9-[2-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl]-2-oxoethyl]purin-6-yl]carbamate

InChI

InChI=1S/C32H26N8O6S2/c41-25(38-15-16-40(26(42)18-38)48(44,45)32-36-23-13-7-8-14-24(23)47-32)17-39-20-35-27-29(33-19-34-30(27)39)37-31(43)46-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19-20,28H,15-18H2,(H,33,34,37,43)

InChI Key

RIDFVDDMFUZNJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C(=O)CN2C=NC3=C(N=CN=C32)NC(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=NC7=CC=CC=C7S6

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized by the reaction of 1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt with [6-N-(benzhydryloxycarbonyl)-adenine-9-yl]-acetic acid as per the procedure of Example 52. 1H NMR (500 MHz; DMSO-d6) δ 11.15 (brs, 1H), 8.60 (d, 1H), 8.45˜8.32 (m, 2H), 8.26 (m, 1H), 7.72 (m, 2H), 7.52 (d, 4H), 7.38 (t, 4H), 7.29 (t, 2H), 6.83 (s, 1H), 5.41 (s, 1.2H), 5.30 (s, 0.8H), 4.57 (s, 0.8H), 4.28 (s, 2.4H), 4.09 (brs, 2.0H), 3.88 (t, 0.8H).
Name
1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt
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